2-Bromo-5-(chloromethyl)thiophene
Overview
Description
2-Bromo-5-(chloromethyl)thiophene is a sulfur-containing heterocyclic compound that features a thiophene ring substituted with a bromine atom and a chloromethyl group at specific positions on the ring. This compound is of interest due to its potential as an intermediate in the synthesis of various organic molecules, including those with biological activity or as part of materials science applications.
Synthesis Analysis
The synthesis of thiophene derivatives can be achieved through various methods. For instance, a one-pot desulfurative-fluorination-bromination reaction has been reported to yield 2,5-dibromo-3-(1,1-difluoroalkyl)thiophenes, which indicates the versatility of bromination reactions in thiophene chemistry . Additionally, intramolecular cyclization of 2-(gem-dibromovinyl)phenols(thiophenols) catalyzed by trace amounts of copper has been developed to produce 2-bromothiophenes, showcasing a method that could potentially be adapted for the synthesis of 2-bromo-5-(chloromethyl)thiophene . Furthermore, a practical one-pot synthesis involving Pd-catalyzed C-S bond formation followed by heterocyclization has been described for the preparation of highly substituted thiophenes .
Molecular Structure Analysis
The molecular structure of thiophene derivatives can be significantly influenced by the substituents on the thiophene ring. For example, the crystal structure of 2-(chloromethyl)-5-(phthalimidomethyl)thiophene has been studied, providing insights into the effects of substitution on the thiophene ring . Although this does not directly describe 2-bromo-5-(chloromethyl)thiophene, it suggests that similar structural analyses could be applied to understand the molecular geometry and potential intramolecular interactions of such compounds.
Chemical Reactions Analysis
Thiophene derivatives undergo various chemical reactions, including substitution reactions. Bromination and nitration of dibromobenzo[b]thiophen derivatives have been explored, revealing the influence of substituents on the reaction outcomes . In the context of 2-bromo-5-(chloromethyl)thiophene, such studies suggest that the bromine and chloromethyl groups could affect its reactivity in further chemical transformations.
Physical and Chemical Properties Analysis
The physical and chemical properties of thiophene derivatives are closely related to their molecular structure. For instance, the synthesis and spasmolytic activity of thiophene-based derivatives have been investigated, with the compounds' structures characterized through spectral analysis . Density functional theory (DFT) calculations have been used to study the structural and electronic properties of these compounds, providing insights into their reactivity and stability . Similarly, the vibrational spectra and DFT simulations of a bromo-methyl-nitrophenyl thiophene derivative have been reported, which could be analogous to the properties of 2-bromo-5-(chloromethyl)thiophene .
Scientific Research Applications
Antimicrobial Agents
2-Bromo-5-(chloromethyl)thiophene and related compounds have been explored for their antimicrobial properties. A study by Benneche et al. (2011) reports the facile synthesis of 5-(bromoalkylidene)thiophen-2(5H)-ones from 2-acyl-5-methoxythiophenes, which demonstrated marked reduction in biofilm formation by the marine bacterium V. harveyi, indicating potential as antimicrobial agents (Benneche et al., 2011).
Polymer Science
The compound plays a role in the synthesis of polymers. Wu et al. (1996) synthesized regioregular head-to-tail poly[3-(alkylthio)thiophenes] using 2-bromo-3-(alkylthio)-5-(bromozincio)thiophenes, indicating its utility in the development of polymers with specific properties (Wu et al., 1996).
Photostabilizers
2-Bromo-5-(chloromethyl)thiophene derivatives have been used as photostabilizers. Balakit et al. (2015) synthesized new thiophenes that reduced the level of photodegradation in poly(vinyl chloride) films, suggesting their use in enhancing the durability of materials against UV radiation (Balakit et al., 2015).
Pharmaceutical Research
While avoiding specifics on drug use and side effects, it's noteworthy that derivatives of 2-Bromo-5-(chloromethyl)thiophene have been studied for various pharmacological aspects. For instance, Ikram et al. (2015) synthesized derivatives showing potential haemolytic, biofilm inhibition, and anti-thrombolytic activities (Ikram et al., 2015).
Electronic and Material Science
This compound is significant in electronic and material science applications. Kawade et al. (2012) conducted a study on the photodissociation dynamics of halogen-substituted thiophenes, including 2-bromo-5-chlorothiophene, which is relevant in understanding the behavior of such compounds in electronic applications (Kawade et al., 2012).
Safety And Hazards
2-Bromo-5-(chloromethyl)thiophene may cause severe skin burns and eye damage. It may also cause respiratory irritation . It is recommended to avoid breathing dust/fume/gas/mist/vapors/spray and to avoid contact with skin and eyes. Use of personal protective equipment and ensuring adequate ventilation is advised .
Relevant Papers
2-Bromo-5-(chloromethyl)thiophene has been mentioned in several papers. For instance, it has been used as a precursor in the synthesis of trisubstituted thiophenes . It has also been studied for its photodissociation dynamics .
properties
IUPAC Name |
2-bromo-5-(chloromethyl)thiophene | |
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Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C5H4BrClS/c6-5-2-1-4(3-7)8-5/h1-2H,3H2 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
RGAWORKAZJRWOL-UHFFFAOYSA-N | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=C(SC(=C1)Br)CCl | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C5H4BrClS | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID10436659 | |
Record name | 2-bromo-5-(chloromethyl)thiophene | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID10436659 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
211.51 g/mol | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Product Name |
2-Bromo-5-(chloromethyl)thiophene | |
CAS RN |
7311-46-8 | |
Record name | 2-bromo-5-(chloromethyl)thiophene | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID10436659 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Retrosynthesis Analysis
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Strategy Settings
Precursor scoring | Relevance Heuristic |
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Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Citations
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